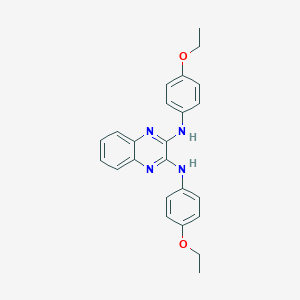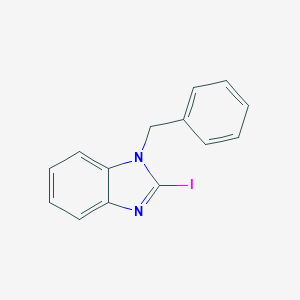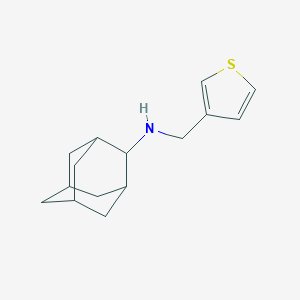![molecular formula C19H23NO4 B275820 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol](/img/structure/B275820.png)
1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol, also known as BIBP3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various physiological and pathological conditions.
Wirkmechanismus
1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol acts as a competitive antagonist of the NPY Y1 receptor, which is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. NPY is a neuropeptide that is involved in the regulation of food intake, energy homeostasis, and stress responses. The NPY Y1 receptor is one of the five known subtypes of the NPY receptor family and is primarily involved in the regulation of food intake and energy homeostasis. By blocking the activation of the NPY Y1 receptor, 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol reduces the orexigenic effects of NPY and promotes satiety.
Biochemical and Physiological Effects:
1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol has been shown to have a variety of biochemical and physiological effects in preclinical studies. In animal models, 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol has been shown to reduce food intake and body weight gain, increase energy expenditure, and improve glucose tolerance. It has also been shown to reduce anxiety-like behavior and stress responses. These effects are thought to be mediated by the blockade of the NPY Y1 receptor and the subsequent reduction in the orexigenic effects of NPY.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol has several advantages for use in lab experiments. It is a selective antagonist of the NPY Y1 receptor, which allows for the investigation of the specific role of this receptor subtype in various physiological and pathological conditions. It has also been extensively studied and characterized in preclinical studies, which provides a solid foundation for further research. However, there are also some limitations to the use of 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol in lab experiments. It has a relatively short half-life, which requires frequent dosing in animal models. Additionally, its effects may be influenced by other factors such as diet and stress, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol. One area of interest is the potential therapeutic applications of 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol in the treatment of obesity, anxiety disorders, and stress-related disorders. Further preclinical studies are needed to investigate the efficacy and safety of 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol in these conditions. Another area of interest is the identification of new compounds that target the NPY Y1 receptor with greater selectivity and potency. Finally, the development of new analytical techniques for the detection and quantification of 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol in biological samples could facilitate the investigation of its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl group of the 2-propanol moiety, followed by the coupling of the benzylamine and 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid using standard peptide coupling methods. The final deprotection step leads to the formation of 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol. The purity of the compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol has been extensively studied for its potential therapeutic applications in various physiological and pathological conditions. It has been shown to have a selective antagonistic effect on the NPY Y1 receptor, which is involved in the regulation of food intake, energy homeostasis, anxiety, and stress responses. 1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol has been used in preclinical studies to investigate the role of the NPY Y1 receptor in these processes and to evaluate its potential as a therapeutic target for the treatment of obesity, anxiety disorders, and stress-related disorders.
Eigenschaften
Produktname |
1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol |
|---|---|
Molekularformel |
C19H23NO4 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C19H23NO4/c1-14(21)11-20-12-15-2-5-17(6-3-15)24-13-16-4-7-18-19(10-16)23-9-8-22-18/h2-7,10,14,20-21H,8-9,11-13H2,1H3 |
InChI-Schlüssel |
WAAVZSRHCGVNEU-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3)O |
Kanonische SMILES |
CC(CNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Nitrophenoxy)methyl]-3-(trifluoromethyl)benzene](/img/structure/B275739.png)
![4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B275740.png)




![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)


![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275764.png)
![4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid](/img/structure/B275765.png)